1,2-Dichlorobenzene

Description

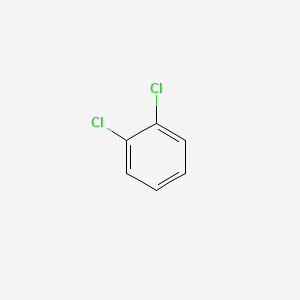

1,2-dichlorobenzene is a dichlorobenzene carrying chloro substituents at positions 1 and 2. It has a role as a hepatotoxic agent and a metabolite.

This compound, also named ortho-dichlorobenzene, is an organic compound. It is a non-polar colorless liquid that is miscible in most organic solvents. This derivative of benzene differs from the parent compound by the presence of two adjacent chlorine atoms. This compound is used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide and as an agent to remove carbon-based contamination from metal.

o-dichlorobenzene is a natural product found in Gossypium hirsutum and Nepeta racemosa with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLAFLAYFXFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020430 | |

| Record name | 1,2-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide] | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c. | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01% | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale-yellow liquid ... | |

CAS No. |

95-50-1; 25321-22-6(mixedisomers), 95-50-1 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Dichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJ93I88XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, o-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ44AA20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1,2-Dichlorobenzene synthesis via chlorination of benzene

An In-depth Technical Guide to the Synthesis of 1,2-Dichlorobenzene via Chlorination of Benzene

Introduction

This compound (ortho-dichlorobenzene, o-DCB) is a significant organochlorine compound widely utilized as a chemical intermediate and a high-boiling point solvent.[1] Its applications span the synthesis of agrochemicals, particularly herbicides, the production of dyestuffs, and use in degreasing agents and paint removers.[1][2] The industrial synthesis of o-DCB is primarily achieved through the electrophilic chlorination of benzene. This process, while seemingly straightforward, presents challenges in controlling selectivity, as it invariably produces a mixture of isomers, including 1,4-dichlorobenzene (para-) and, to a lesser extent, 1,3-dichlorobenzene (meta-), alongside mono- and trichlorinated species.[1][3]

This guide provides a comprehensive technical overview of the synthesis of this compound. It delves into the underlying reaction mechanisms, explores the critical factors influencing product distribution, outlines a detailed experimental protocol, and discusses methods for isomer separation. The content is tailored for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of this foundational aromatic substitution reaction.

The Mechanism of Electrophilic Aromatic Chlorination

The chlorination of benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. Benzene's delocalized π-electron system is electron-rich, making it susceptible to attack by strong electrophiles.[4][5] However, molecular chlorine (Cl₂) itself is not a sufficiently strong electrophile to react with the stable aromatic ring of benzene.[4][6] A Lewis acid catalyst is required to "activate" the chlorine molecule, dramatically increasing its electrophilicity.[4][6][7]

The mechanism proceeds in three primary steps:

-

Generation of the Electrophile: A Lewis acid, typically ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with a chlorine molecule.[8][9] The Lewis acid accepts a lone pair of electrons from one of the chlorine atoms, polarizing the Cl-Cl bond and generating a highly reactive chloronium ion-like species ([Cl]⁺[FeCl₄]⁻).[8][10][11]

-

Nucleophilic Attack and Formation of the Arenium Ion: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic chlorine atom.[4][5][10] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][6][12]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the [FeCl₄]⁻ complex formed in the first step, removes a proton (H⁺) from the carbon atom bearing the new chlorine substituent.[6][8][10] The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final product, chlorobenzene. This step also regenerates the Lewis acid catalyst (FeCl₃) and produces hydrogen chloride (HCl) as a byproduct.[4][10]

Caption: Mechanism of Lewis acid-catalyzed chlorination of benzene.

Polychlorination and Isomer Distribution

The initial product, chlorobenzene, is also susceptible to further electrophilic substitution. The chlorine atom already on the ring influences the position of subsequent chlorination. Chlorine is an ortho-, para- directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[13] This is due to the interplay of two opposing effects:

-

Inductive Effect: Chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating the ring overall compared to benzene.

-

Resonance Effect: The lone pairs on the chlorine atom can be delocalized into the ring, donating electron density. This donation preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.

Consequently, the continued chlorination of chlorobenzene yields primarily this compound (ortho) and 1,4-dichlorobenzene (para), with only trace amounts of 1,3-dichlorobenzene (meta) being formed.[1][3][13]

Caption: Isomeric products from the chlorination of chlorobenzene.

The industrial process for producing dichlorobenzenes typically results in an isomeric mixture where the para- to ortho- ratio can range from approximately 1.4:1 to 3.5:1.[14] A batch process reacting 2 moles of chlorine per mole of benzene can yield a product mix of about 75% p-dichlorobenzene and 25% o-dichlorobenzene.[3]

Factors Influencing Yield and Selectivity

Controlling the reaction conditions is paramount to maximizing the yield of the desired dichlorobenzene isomer and minimizing the formation of unwanted byproducts, such as monochlorobenzene and trichlorobenzenes.

| Parameter | Effect on Isomer Distribution and Yield |

| Catalyst | Lewis acids like FeCl₃ and AlCl₃ are standard.[3] Mixed catalyst systems, such as AlCl₃ + SnCl₄ or FeCl₃ on a solid support, can significantly enhance selectivity towards the para isomer.[15][16] The choice and concentration of the catalyst are critical for controlling the reaction rate and isomer ratio. |

| Temperature | The reaction is typically conducted at moderate temperatures, often between 20°C and 80°C.[14][16] Higher temperatures can increase the rate of reaction but may also lead to the formation of higher chlorinated benzenes and other side products.[17] |

| Reactant Ratio | The molar ratio of chlorine to benzene is a key determinant of the product distribution. A higher chlorine ratio favors the formation of di- and polychlorinated products. A maximum dichlorobenzene yield of 98% is achievable with a 2:1 molar ratio of chlorine to benzene.[3][18] |

| Reaction Time | Longer reaction times will generally lead to a higher degree of chlorination, increasing the proportion of trichlorobenzenes at the expense of dichlorobenzenes.[14] |

Experimental Protocol: Laboratory Synthesis

This protocol outlines a general procedure for the chlorination of benzene. Extreme caution must be exercised. Benzene is a known carcinogen and is highly flammable. Chlorine gas is acutely toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [19][20][21]

Materials & Equipment:

-

Anhydrous benzene

-

Chlorine gas source

-

Anhydrous ferric chloride (FeCl₃) catalyst

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Reflux condenser

-

Gas outlet connected to a trap containing sodium hydroxide solution (to neutralize excess Cl₂ and HCl)

-

Heating mantle and temperature controller

Procedure:

-

Apparatus Setup: Assemble the dry three-neck flask with the magnetic stirrer, gas inlet tube, and reflux condenser in a fume hood. Connect the top of the condenser to the gas trap.

-

Charging the Reactor: Add anhydrous benzene and a catalytic amount of anhydrous ferric chloride to the flask. Begin stirring to dissolve the catalyst.

-

Initiating the Reaction: Gently bubble dry chlorine gas through the benzene solution via the gas inlet tube. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained between 40-60°C.

-

Reaction Monitoring: The reaction progress can be monitored by observing the evolution of HCl gas (which will be neutralized in the trap) and by taking aliquots for analysis (e.g., by Gas Chromatography) to determine the relative amounts of benzene, chlorobenzene, and dichlorobenzene isomers.

-

Reaction Quench: Once the desired conversion is achieved, stop the flow of chlorine gas. Purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl.

-

Workup: Quench the catalyst by carefully adding water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water, and finally dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The resulting mixture of chlorinated benzenes can be separated by fractional distillation.

Caption: Step-by-step workflow for the laboratory synthesis of dichlorobenzenes.

Separation and Purification of Isomers

The crude product from the chlorination of benzene is a mixture containing unreacted benzene, monochlorobenzene, and the three dichlorobenzene isomers. The primary method for separating these components on an industrial scale is fractional distillation, which leverages their different boiling points.[18][22]

-

Benzene: 80.1 °C

-

Monochlorobenzene: 131.7 °C

-

1,3-Dichlorobenzene: 173 °C

-

1,4-Dichlorobenzene: 174.1 °C

-

This compound: 180.5 °C

A series of distillation columns is used to first remove unreacted benzene (which is recycled), followed by the separation of monochlorobenzene.[22] A subsequent distillation can separate the higher-boiling this compound as the bottom product from the meta- and para- isomers.[14] The separation of 1,3- and 1,4-dichlorobenzene by distillation is particularly challenging due to their very close boiling points.[23] However, 1,4-dichlorobenzene has a much higher melting point (53.5 °C) compared to the other isomers, allowing it to be effectively purified via fractional crystallization.

Caption: Multi-step separation of chlorinated benzene products.

Conclusion

The synthesis of this compound via the electrophilic chlorination of benzene is a well-established industrial process. The core of the synthesis relies on the Lewis acid-catalyzed substitution reaction, which proceeds through a characteristic arenium ion intermediate. While effective, the process inherently produces a mixture of isomers, primarily 1,2- and 1,4-dichlorobenzene, due to the ortho-, para-directing nature of the chlorine substituent. For researchers and process chemists, achieving a high yield of a specific isomer requires careful control over reaction parameters, including catalyst selection, temperature, and reactant stoichiometry, followed by a robust, multi-stage purification strategy centered on fractional distillation and crystallization. A thorough understanding of these principles is essential for the safe and efficient production of this valuable chemical intermediate.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. epa.gov [epa.gov]

- 3. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 7. quora.com [quora.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. youtube.com [youtube.com]

- 14. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]

- 15. US3636171A - Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. CCOHS: Benzene [ccohs.ca]

- 20. Working Safely With Benzene - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]

- 21. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 22. om.fossee.in [om.fossee.in]

- 23. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]

Physical and chemical properties of 1,2-Dichlorobenzene isomers

An In-Depth Technical Guide to the Physical and Chemical Properties of Dichlorobenzene Isomers

Introduction

Dichlorobenzenes (DCBs) are a group of chlorinated aromatic compounds with the molecular formula C₆H₄Cl₂. They exist as three distinct structural isomers: 1,2-dichlorobenzene (ortho-dichlorobenzene), 1,3-dichlorobenzene (meta-dichlorobenzene), and 1,4-dichlorobenzene (para-dichlorobenzene). These isomers are significant in the chemical industry, serving as high-boiling solvents and crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, dyes, and other high-value organic compounds.

The seemingly subtle difference in the substitution pattern of the chlorine atoms on the benzene ring imparts dramatically different physical, chemical, and toxicological properties to each isomer. For researchers, scientists, and drug development professionals, a comprehensive understanding of these distinctions is paramount for successful synthesis, purification, application, and safe handling. This guide provides a comparative analysis of the core properties of the dichlorobenzene isomers, grounded in established scientific principles and experimental data.

Comparative Physical Properties

The physical state, volatility, and solubility of the DCB isomers are governed by the interplay of molecular weight, polarity, and molecular symmetry. The para-isomer's high degree of symmetry allows for more efficient packing into a crystal lattice, resulting in a significantly higher melting point compared to its ortho and meta counterparts, making it a solid at room temperature. This difference is a cornerstone of its purification by fractional crystallization.

Furthermore, the molecular geometry dictates the net dipole moment. The symmetrical arrangement of chlorine atoms in 1,4-dichlorobenzene causes the individual bond dipoles to cancel out, resulting in a nonpolar molecule with a zero dipole moment. In contrast, the ortho and meta isomers are asymmetrical, leading to nonzero dipole moments and a greater degree of polarity.

The following table summarizes the key physical properties of the three dichlorobenzene isomers.

| Property | This compound (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |

| Molecular Formula | C₆H₄Cl₂ | C₆H₄Cl₂ | C₆H₄Cl₂ |

| Molar Mass | 147.00 g/mol | 147.00 g/mol | 147.00 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | White crystalline solid |

| Odor | Pleasant, aromatic | Disinfectant or musty | Pungent, mothball-like |

| Melting Point | -17.5 °C | -24.8 °C | 52.7 °C |

| Boiling Point | 180.5 °C | 173 °C | 174 °C |

| Density (at 20°C) | 1.306 g/cm³ | 1.288 g/cm³ | 1.248 g/cm³ (solid) |

| Water Solubility | Insoluble / slightly soluble (~156 mg/L) | Insoluble | Practically insoluble |

| Organic Solvents | Miscible with ethanol, ether, benzene | Soluble in alcohol, ether | Soluble in ethanol, ether, benzene |

| Vapor Pressure | ~1.36 mmHg at 25°C | ~2.2 mmHg at 25°C | ~1.76 mmHg at 25°C |

| Flash Point | 66 °C (151 °F) | 63 °C (145 °F) | 65 °C (149 °F) |

| Dipole Moment | ~2.5 D | ~1.7 D | 0 D |

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial route to dichlorobenzenes is the electrophilic chlorination of benzene or chlorobenzene in the liquid phase, utilizing a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The chlorine atom already present on a chlorobenzene ring is an electron-withdrawing group, which deactivates the ring towards further substitution. However, it is an ortho-, para-director, meaning it directs the incoming electrophile (the second chlorine atom) to the positions adjacent (ortho) and opposite (para) to it. Consequently, this process yields a mixture of primarily 1,2- and 1,4-dichlorobenzene, with only minor amounts of the 1,3-isomer.

The synthesis of 1,3-dichlorobenzene in high yield requires alternative strategies, such as the high-temperature isomerization of the other DCB isomers or through multi-step sequences like the Sandmeyer reaction involving 3-chloroaniline.

Caption: General synthesis pathways for dichlorobenzene isomers.

Chemical Reactivity

As aryl halides, dichlorobenzenes are relatively stable and less reactive than benzene due to the electron-withdrawing nature of the chlorine atoms.

-

Electrophilic Aromatic Substitution: The benzene ring in DCBs is deactivated, requiring more forcing conditions for further substitution reactions like nitration or sulfonation compared to benzene. For instance, the nitration of 1,4-dichlorobenzene is a key industrial reaction used to produce 1,4-dichloro-2-nitrobenzene, a valuable precursor for dyes and pigments.

-

Nucleophilic Aromatic Substitution: DCBs are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups (like a nitro group) or under extreme conditions of high temperature and pressure.

-

Incompatibilities: Dichlorobenzenes are incompatible with strong oxidizing agents and chemically active metals like aluminum and its alloys.

Spectroscopic Differentiation: A Protocol for Isomer Identification

In a research or quality control setting, unambiguous identification of the correct isomer is critical. While techniques like gas chromatography can separate the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides definitive structural confirmation based on molecular symmetry.

Principle of ¹³C NMR Differentiation

The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in a molecule. Due to their differing symmetries, the three DCB isomers each present a unique and predictable number of signals in the aromatic region of the spectrum.

-

1,4-Dichlorobenzene (para): Highest symmetry. Possesses a plane of symmetry, making carbons 1&4, 2&3, and 5&6 equivalent. Expected Signals: 2 .

-

This compound (ortho): Possesses a plane of symmetry, making carbons 1&2, 3&6, and 4&5 equivalent. Expected Signals: 3 .

-

1,3-Dichlorobenzene (meta): Lowest symmetry of the three. Carbons 1&3 are equivalent, and carbons 4&6 are equivalent, but carbons 2 and 5 are unique. Expected Signals: 4 .

Caption: Logic diagram for isomer identification using ¹³C NMR spectroscopy.

Experimental Protocol: Isomer Identification via ¹³C NMR

This protocol describes a self-validating system for isomer identification. The result is a direct consequence of the molecule's fundamental physical structure, ensuring high trustworthiness.

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the dichlorobenzene sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Causality: A deuterated solvent is used so that the solvent's own proton and carbon signals do not overwhelm the signals from the much less concentrated analyte.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply standard processing techniques (Fourier transform, phase correction, baseline correction) to the acquired data.

-

Integrate the signals to confirm they represent single carbon environments (or multiples in the case of symmetry).

-

Examine the aromatic region of the spectrum (typically δ 120-140 ppm).

-

Count the number of distinct signals present in this region.

-

-

-

Compare the observed number of signals to the expected number for each isomer to make a definitive identification.

-

Comparative Toxicology and Biological Relevance

The toxicological profiles of the DCB isomers are markedly different, a critical consideration in drug development and occupational safety. The primary target organ for toxicity is the liver, and the mechanism is believed to involve metabolic activation by cytochrome P450 enzymes into reactive, cytotoxic intermediates.

-

This compound (ortho): Considered the most potent hepatotoxicant of the three isomers.

-

1,3-Dichlorobenzene (meta): Exhibits moderate hepatotoxicity. In some human liver slice studies, it showed greater cytotoxicity than the ortho-isomer.

-

1,4-Dichlorobenzene (para): Shows the lowest acute hepatotoxicity. However, it is noted for causing kidney tumors in male rats and liver tumors in mice. The Department of Health and Human Services (DHHS) has determined that 1,4-dichlorobenzene may reasonably be anticipated to be a carcinogen.

The acute oral toxicity, represented by the LD50 (the dose lethal to 50% of a test population), provides a quantitative comparison of their immediate toxic potential.

| Compound | Oral LD50 (Rat) |

| This compound | 500 - 1516 mg/kg |

| 1,3-Dichlorobenzene | 1000 - 1200 mg/kg |

| 1,4-Dichlorobenzene | 500 - 3863 mg/kg |

Conclusion

The 1,2-, 1,3-, and 1,4-isomers of dichlorobenzene, while sharing the same molecular formula, are distinct chemical entities with significantly different properties. The para-isomer's symmetry makes it a solid with a high melting point and no dipole moment, whereas the ortho- and meta-isomers are polar liquids. These structural variations dictate their synthesis pathways, with ortho- and para-isomers being the major products of direct chlorination, while the meta-isomer requires specific synthetic routes. These differences extend to their biological activity, where the position of the chlorine atoms profoundly influences their toxicological profiles, particularly their capacity to cause liver damage. For the scientific community, a thorough appreciation of these structure-property and structure-toxicity relationships is essential for the effective and safe utilization of these versatile chemical building blocks.

References

-

There are three isomers of dichlorobenzene, one of which has now replaced naphthalene as the main... - Homework.Study.com. (n.d.). Retrieved from [Link]

An In-Depth Technical Guide to the Thermal Decomposition Products of 1,2-Dichlorobenzene

Abstract

1,2-Dichlorobenzene (1,2-DCB), a prevalent industrial solvent and chemical intermediate, presents significant environmental and health concerns due to its persistence and the potential for the formation of highly toxic byproducts upon incomplete combustion or thermal degradation. This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-DCB, intended for researchers, scientists, and drug development professionals. The guide delves into the complex array of decomposition products, the mechanistic pathways governing their formation, and the influence of key process parameters such as temperature, atmosphere, and catalysis. Furthermore, it offers detailed experimental protocols for the study of these decomposition processes, including thermogravimetric analysis and pyrolysis-gas chromatography-mass spectrometry, to equip researchers with the practical knowledge required for robust and reliable investigation.

Introduction

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₄Cl₂. Its utility as a high-boiling solvent in various industrial applications, including the synthesis of agrochemicals and dyes, is well-established.[1][2] However, its widespread use and resistance to natural degradation processes have led to its classification as a persistent environmental pollutant.[2] Of particular concern is the behavior of 1,2-DCB under elevated temperatures, such as those encountered in industrial accidents, waste incineration, or certain chemical manufacturing processes. Thermal decomposition of 1,2-DCB can lead to the formation of a complex mixture of products, some of which are significantly more toxic than the parent compound.

When heated to decomposition, this compound can produce toxic hydrogen chloride gas, phosgene, and other chloro-carbons.[3] This guide will explore the fundamental chemistry of these transformations, with a special focus on the formation of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), which are potent carcinogens and endocrine disruptors. Understanding the conditions and mechanisms that lead to the formation of these hazardous substances is paramount for developing effective mitigation strategies and ensuring environmental and occupational safety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 1,2-DCB is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂ | [1] |

| Molecular Weight | 147.00 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 180.5 °C | [2] |

| Melting Point | -17.0 °C | [2] |

| Flash Point | 66 °C (151 °F) | [3] |

| Water Solubility | 145 mg/L at 25 °C | [2] |

| Vapor Pressure | 1.2 mmHg at 20 °C | [2] |

| log Kₒw | 3.43 | [2] |

Thermal Decomposition Pathways and Products

The thermal decomposition of 1,2-DCB is a complex process that can proceed through various reaction pathways, largely dependent on the temperature, the presence of oxygen (oxidative vs. pyrolytic conditions), and the presence of catalysts.

Primary Decomposition Products

Under pyrolytic conditions (in the absence of oxygen), the initial decomposition of 1,2-DCB primarily involves the cleavage of the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. This leads to the formation of a variety of chlorinated and non-chlorinated aromatic and aliphatic compounds. Key primary products include:

-

Hydrogen Chloride (HCl): A major product resulting from the abstraction of chlorine atoms.[3]

-

Chlorobenzene: Formed through the loss of a chlorine atom.

-

Benzene: Resulting from the loss of both chlorine atoms.

-

Polychlorinated Benzenes (PCBs): Formed through the condensation of chlorobenzene radicals.

-

Phenols: In the presence of oxygen-containing species, chlorinated and non-chlorinated phenols can be formed.

Formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs)

The formation of PCDDs and PCDFs from 1,2-DCB is of significant concern due to their extreme toxicity. These compounds are typically formed in trace amounts, but their potency necessitates a thorough understanding of their formation mechanisms. Two primary pathways are generally considered:

-

Precursor Synthesis: This pathway involves the reaction of precursor molecules, such as chlorophenols, which can be formed from the initial decomposition of 1,2-DCB. The condensation of two chlorophenol molecules can lead to the formation of a PCDD, while the reaction of a chlorophenol with a chlorobenzene can form a PCDF.

-

De Novo Synthesis: This pathway involves the formation of PCDDs and PCDFs from a carbon source in the presence of chlorine and a catalyst, typically a metal oxide such as copper oxide (CuO).[4] This process is particularly relevant in the post-combustion zones of incinerators where fly ash provides a catalytic surface.

Studies have shown that the pyrolysis of this compound in the presence of a copper oxide catalyst can yield 4,6-dichlorodibenzofuran (4,6-DCDF) and dibenzofuran (DF).[5]

Sources

- 1. This compound | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 5. Benzene, 1,2-dichloro- [webbook.nist.gov]

Solubility parameters of 1,2-Dichlorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility Parameters of 1,2-Dichlorobenzene

Executive Summary

This compound (1,2-DCB), a versatile yet challenging organic solvent, finds significant use in applications ranging from agrochemical synthesis to the dissolution of complex molecules like fullerenes.[1] Its high boiling point and unique solvency characteristics make it a substance of great interest, particularly in pharmaceutical development for solubilizing poorly soluble active ingredients. This guide provides a comprehensive technical overview of the solubility parameters of 1,2-DCB, moving beyond simple miscibility data to the predictive frameworks of Hildebrand and Hansen. We will explore the theoretical underpinnings of these parameters, present established data for 1,2-DCB, provide a detailed experimental protocol for determining its Hansen Solubility Parameters (HSP), and demonstrate the practical application of this data in solvent selection and miscibility prediction.

A Primer on Cohesion and Solubility Theory

The adage "like dissolves like" is the qualitative foundation of solubility science. Quantitatively, this is expressed through the concept of cohesive energy density (CED)—the energy required to overcome all the intermolecular forces in a unit volume of a liquid.[2] Materials with similar CED values are more likely to be miscible.

The Hildebrand Solubility Parameter (δt)

In the 1930s, Joel Henry Hildebrand provided the first widely adopted quantitative measure by defining the solubility parameter (δ) as the square root of the cohesive energy density.[2][3]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

-

ΔHᵥ is the enthalpy of vaporization.

-

R is the ideal gas constant.

-

T is the temperature.

-

Vₘ is the molar volume.

The Hildebrand parameter (often denoted as δt for "total") provides a single value representing the overall solvency power of a liquid. It is most effective for predicting the miscibility of nonpolar and slightly polar compounds.[3]

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

For complex systems involving polar and hydrogen-bonding interactions, the single-value Hildebrand parameter is often insufficient. In 1967, Charles M. Hansen proposed a more powerful framework by deconstructing the total cohesive energy into three distinct contributions: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5]

-

δD (Dispersion): Energy from van der Waals forces, present in all molecules.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the donation and acceptance of protons.

These three parameters are treated as coordinates in a three-dimensional "Hansen space." The relationship back to the total Hildebrand parameter is given by the equation:[6]

δt² = δD² + δP² + δH²

This multi-component approach provides a far more nuanced and predictive understanding of molecular interactions.[4]

Caption: Relationship between Hildebrand and Hansen parameters.

Solubility Profile of this compound

1,2-DCB is a colorless liquid that is poorly soluble in water but miscible with most organic solvents.[1] Its solvency is characterized by strong dispersion forces, moderate polarity due to the two chlorine atoms, and weak hydrogen bonding capability. The established Hildebrand and Hansen Solubility Parameters for 1,2-DCB are summarized below.

Table 1: Established Solubility Parameters for this compound

| Parameter | Value (MPa⁰·⁵) | Description | Data Source |

|---|---|---|---|

| δD | 19.2 | Dispersion Component | [7] |

| δP | 6.3 | Polar Component | [7] |

| δH | 3.3 | Hydrogen Bonding Component | [7] |

| δt (Total) | 20.5 | Total Hildebrand Parameter |[7] |

These values quantitatively confirm the profile of 1,2-DCB as a solvent with high dispersion forces and moderate polarity, making it an effective solvent for other aromatic and chlorinated compounds, as well as materials like fullerenes.[1]

Experimental Determination of the Hansen Solubility Sphere

While group contribution methods can estimate HSP, experimental determination provides the most accurate values for a specific substance. The most common method is the Hansen solubility sphere technique.[8] For a liquid like 1,2-DCB, the goal is to determine its miscibility sphere by testing its interaction with a well-chosen set of probe solvents.